REACTION_CXSMILES
|
[Na].[CH3:2][O:3][CH:4]([O:12]C)[C:5](=[CH:10]O)[C:6](OC)=O.C(O)C.O.[NH2:18][NH2:19]>O>[CH3:2][O:3][C:4]([C:5]1[CH:10]=[N:18][NH:19][CH:6]=1)=[O:12] |f:0.1,3.4,^1:0|
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Name
|
methyl 2-(dimethoxymethyl)-3-hydroxy-acrylate sodium salt
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
[Na].COC(C(C(=O)OC)=CO)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 3 hours and at 80° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure to about 100 ml
|
Type
|
EXTRACTION
|
Details
|
The concentrated solution was extracted by ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved to ethyl acetate, activated carbon
|
Type
|
ADDITION
|
Details
|
was added to it
|
Type
|
STIRRING
|
Details
|
stirred for overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from hexane-ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=NNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |